molecular formula C12H16N2O B8618583 1-Adamantanecarbonyl Cyanamide

1-Adamantanecarbonyl Cyanamide

Cat. No.: B8618583
M. Wt: 204.27 g/mol
InChI Key: YIWCDTPNXTUTIO-UHFFFAOYSA-N
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Description

1-Adamantanecarbonyl Cyanamide is a derivative of adamantane, a highly stable tricyclic hydrocarbon known for its diamondoid structure. This compound combines the adamantane scaffold with a carbonyl-linked cyanamide group (-NH-C≡N). For instance, 1-Adamantanecarbonyl chloride (CAS 41234-81-3) is a key intermediate used in coupling reactions to form amides and esters . Reacting this chloride with cyanamide (NH₂-C≡N) or its derivatives could yield the target compound via nucleophilic acyl substitution.

Cyanamide itself is a versatile compound with applications in agriculture (as a fertilizer and dormancy-breaking agent) and organic synthesis . Combining these features, this compound may exhibit unique physicochemical properties and applications in medicinal chemistry, agrochemicals, or materials science.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

N-cyanoadamantane-1-carboxamide

InChI

InChI=1S/C12H16N2O/c13-7-14-11(15)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-6H2,(H,14,15)

InChI Key

YIWCDTPNXTUTIO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC#N

Origin of Product

United States

Chemical Reactions Analysis

Reactivity of the Cyanamide Functional Group

The cyanamide group (N–CN) in 1-adamantanecarbonyl cyanamide exhibits diverse reactivity, including:

Nucleophilic Addition Reactions

  • Formation of Guanidines : Cyanamides react with amines to form guanidines, a class of bioactive compounds. For example, secondary amines can add to the electrophilic carbon of the cyanamide group, leading to amidine derivatives .

  • Reaction with Alcohols/Thiols : Alcohols or thiols may undergo condensation with the cyanamide group to form isoureas or thioureas, respectively. This reactivity is analogous to classical cyanamide chemistry .

Cycloaddition Reactions

Cyanamides participate in [3+2] and [2+2+2] cycloadditions with alkenes or alkynes. For example, the triple bond in the cyanamide group may react with dienes or trienes to form heterocyclic products .

N–CN Bond Cleavage

The N–CN bond can undergo cleavage under specific conditions (e.g., Lewis acids or metal catalysts), generating electrophilic cyanating agents or aminating reagents. This reactivity is exploited in aminocyanation reactions, where both amino and nitrile groups are transferred to substrates .

Comparative Antiviral Activity

CompoundActivity (MIC₅₀, μg/mL)Reference
Amantadine~0.24
Rimantadine~0.24
1-Adamantyl cyanamideReduced potency

Data highlights the impact of structural modifications on antiviral efficacy.

Comparison with Similar Compounds

Comparison with Similar Adamantane Derivatives

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 1-Adamantanecarbonyl Cyanamide and related adamantane derivatives:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound -CO-NH-C≡N C₁₂H₁₅N₂O 217.26* Potential agrochemical, drug precursor Inferred
1-Cyanoadamantane -C≡N C₁₁H₁₅N 161.25 Intermediate in organic synthesis
1-Acetamidoadamantane -NH-CO-CH₃ C₁₂H₁₉NO 193.29 Pharmaceutical intermediate
1-Adamantanecarboxamide -CONH₂ C₁₁H₁₇NO 179.26 Medicinal chemistry scaffold
1-Adamantanecarbonyl chloride -CO-Cl C₁₁H₁₅ClO 198.69 Reagent for amide/ester synthesis

*Calculated based on molecular formula.

Key Observations:
  • Reactivity : The cyanamide group (-NH-C≡N) is more polar and reactive than nitriles (-C≡N) or amides (-CONH₂), enabling participation in cycloaddition or coordination chemistry.
  • Stability : The carbonyl group in this compound may enhance hydrolytic stability compared to cyanamide alone, which degrades in soil and water .
  • Biological Activity : Adamantane acetamides and carboxamides show cytotoxicity against cancer cell lines , suggesting that the cyanamide derivative could modulate similar pathways.
This compound (Hypothetical Pathway):

Starting Material : 1-Adamantanecarbonyl chloride (CAS 41234-81-3) .

Reaction : React with cyanamide (NH₂-C≡N) in the presence of a base (e.g., Et₃N) to form the target compound via nucleophilic acyl substitution.

   1-Adamantanecarbonyl chloride + NH₂-C≡N → this compound + HCl  

Similar coupling strategies are used in the synthesis of adamantane-based amides and esters .

Comparison with Other Derivatives:
  • 1-Cyanoadamantane: Synthesized via substitution of 1-haloadamantane with cyanide ions .
  • 1-Acetamidoadamantane : Prepared by reacting 1-adamantylamine with acetyl chloride .
  • 1-Adamantanecarboxamide : Derived from 1-adamantanecarboxylic acid via activation with reagents like thionyl chloride .
Agrochemical Potential:
  • Cyanamide is used as a nitrogen fertilizer and dormancy-breaking agent but has phytotoxic effects on young plants . The adamantane moiety in this compound could mitigate toxicity by slowing degradation, as seen in adamantane-based agrochemicals like Erger®+ Activ Erger® .
Medicinal Chemistry:
  • Adamantane derivatives such as 1-acetamidoadamantane and 1-adamantanecarboxamide are explored for anticancer and antiviral properties . The cyanamide group may enhance interactions with metal ions or enzymes, similar to cyanamide’s role in plant biosynthetic pathways .
Material Science:
  • Adamantane carbonyl derivatives are used to synthesize stable organoselenium compounds (e.g., 1-adamantanecarbonyl 2-pyridylselenoester) . The cyanamide variant could serve as a ligand in coordination polymers.

Q & A

Q. What synthetic methodologies are most effective for preparing 1-Adamantanecarbonyl Cyanamide, and how can reaction conditions be optimized?

The synthesis of adamantane derivatives typically involves functionalizing the adamantane core via acyl chloride intermediates. For this compound, a plausible route involves reacting 1-adamantanecarbonyl chloride with cyanamide (H2NCN) under controlled alkaline conditions to minimize side reactions like hydrolysis . Optimization requires monitoring temperature (e.g., 0–5°C to reduce thermal decomposition) and stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to cyanamide). Characterization via FT-IR (C≡N stretch at ~2150 cm⁻¹) and NMR (adamantane proton signals at δ 1.5–2.1 ppm) is critical to confirm purity .

Q. How do structural modifications of the adamantane moiety influence the stability and reactivity of this compound?

Adamantane’s rigid cage structure enhances thermal and chemical stability. Substitution at the 1-position (carbonyl cyanamide group) introduces polarity, increasing solubility in polar aprotic solvents like DMSO. However, steric hindrance from the adamantane core may slow nucleophilic reactions. Comparative studies with 2-adamantanone derivatives suggest that electronic effects (e.g., electron-withdrawing carbonyl groups) dominate reactivity over steric factors in cyanamide derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • FT-IR : Confirm the presence of cyanamide (C≡N stretch) and carbonyl (C=O stretch at ~1700 cm⁻¹).
  • NMR : ¹H NMR identifies adamantane protons (multiplet between δ 1.5–2.1 ppm); ¹³C NMR resolves carbonyl (δ ~200 ppm) and cyanamide (δ ~120 ppm) carbons.
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCN from the cyanamide group) .

Advanced Research Questions

Q. How can conflicting data on the bioactivity of cyanamide derivatives be resolved in experimental design?

Contradictions in bioactivity (e.g., plant growth regulation vs. toxicity) often arise from concentration-dependent effects. For example, hydrogen cyanamide at 1.25% enhances grapevine bud sprouting, but 3.5% suppresses it due to phytotoxicity . To address such discrepancies:

  • Conduct dose-response studies across a wide range (e.g., 0.5–5.0% w/v).
  • Control environmental variables (temperature, humidity) that modulate cyanamide’s reactivity .
  • Use statistical tools like ANOVA with post-hoc Tukey tests to validate significance thresholds .

Q. What mechanistic insights explain the dual role of cyanamide derivatives as enzyme inhibitors and catalysts in organic synthesis?

Cyanamide’s ambident nucleophilicity allows it to act as a catalyst (e.g., in CO2 photoreduction via N-coordination to metal centers) or inhibitor (e.g., binding to alcohol dehydrogenase in ethanol metabolism). For this compound, computational modeling (DFT) can predict preferred reaction pathways:

  • Electron-rich adamantane may stabilize transition states in catalytic cycles.
  • Steric effects may block active sites in enzymes, as seen in adamantane-based antiviral drugs .

Q. How can ecological toxicity risks of this compound be assessed in field studies?

Follow ecotoxicological guidelines (e.g., ISO 11268-1 for soil organisms):

  • Expose model organisms (e.g., Collembola) to graded concentrations (0.1–10 mg/kg soil).
  • Monitor survival, reproduction, and bioaccumulation over 28 days.
  • Compare results with structurally related compounds (e.g., calcium cyanamide) to establish structure-toxicity relationships .

Methodological Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Temperature : Store samples at –20°C (long-term) vs. 4°C (short-term); assess degradation via HPLC every 30 days.
  • pH Stability : Test solubility and decomposition in buffers (pH 3–10) to identify optimal formulation conditions .
  • Light Sensitivity : Use amber vials and monitor UV-Vis spectral changes under accelerated light exposure (ICH Q1B guidelines) .

Q. What strategies mitigate safety risks during handling of cyanamide-containing compounds?

  • Use PPE (gloves, goggles) to prevent dermal/ocular exposure.
  • Work in fume hoods to avoid inhalation of volatile byproducts (e.g., HCN at high temperatures).
  • Implement spill protocols with activated carbon or vermiculite for containment .

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